What are the chemical properties of Fmoc-Ala-Pro-OH?
What are the chemical properties of Fmoc-Ala-Pro-OH?
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Ala-Pro-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Pro-OH is a dipeptide building block widely utilized in synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] It consists of the amino acids L-alanine and L-proline, with the N-terminus of alanine (B10760859) protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This Fmoc group is base-labile, allowing for its removal under mild basic conditions, which is a cornerstone of Fmoc-based SPPS strategies.[2][3] The C-terminus is a free carboxylic acid, enabling its coupling to a free amino group of a growing peptide chain. The unique conformational constraints imposed by the proline residue make the Ala-Pro motif a significant component in the study of protein folding, structure, and molecular recognition. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Fmoc-Ala-Pro-OH.
Chemical and Physical Properties
The fundamental chemical and physical properties of Fmoc-Ala-Pro-OH are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
General Properties
| Property | Value |
| IUPAC Name | (2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid[4][5] |
| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alaninyl-L-proline, FMOC-L-ALANYL-PROLINE, Fmoc-L-Ala-L-Pro-OH |
| CAS Number | 186023-44-9 |
| Appearance | White to off-white powder |
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C23H24N2O5 | |
| Molecular Weight | 408.45 g/mol | |
| Purity (by HPLC) | ≥ 95% |
Molecular Structure and Key Features
The structure of Fmoc-Ala-Pro-OH is central to its function in peptide synthesis. The key components are the Fmoc protecting group, the dipeptide core (Ala-Pro), and the C-terminal carboxylic acid.
Caption: Molecular structure and key functional groups of Fmoc-Ala-Pro-OH.
Applications in Research and Development
Fmoc-Ala-Pro-OH is a crucial reagent in several areas of scientific research and pharmaceutical development:
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Solid-Phase Peptide Synthesis (SPPS): It serves as a fundamental building block for introducing the Ala-Pro sequence into synthetic peptides.
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Drug Discovery and Development: The Ala-Pro motif is present in many bioactive peptides. The use of Fmoc-Ala-Pro-OH is therefore important in the synthesis of peptide-based therapeutics.
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Protein Engineering: This dipeptide can be incorporated into proteins to study the effects of the Ala-Pro sequence on protein stability and function.
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Bioconjugation: The carboxylic acid can be activated to link the dipeptide to other biomolecules, which is valuable for creating targeted drug delivery systems.
Experimental Protocols
The following sections provide detailed methodologies for the use of Fmoc-Ala-Pro-OH in SPPS and subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a standard protocol for the incorporation of Fmoc-Ala-Pro-OH onto a resin-bound peptide chain with a free N-terminal amine.
Caption: General workflow for incorporating Fmoc-Ala-Pro-OH in SPPS.
Detailed Protocol:
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Resin Preparation:
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Start with a suitable solid support (e.g., Rink Amide resin) that has a free amine group.
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Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
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Coupling of Fmoc-Ala-Pro-OH:
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In a separate vessel, dissolve Fmoc-Ala-Pro-OH (3-5 equivalents relative to the resin loading) in DMF.
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Add a coupling agent such as HBTU (3-5 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 eq.).
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Allow the activation to proceed for a few minutes.
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Drain the DMF from the swollen resin and add the activated Fmoc-Ala-Pro-OH solution.
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Agitate the mixture for 1-2 hours at room temperature.
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Washing:
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After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
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Fmoc Deprotection:
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To expose the N-terminal amine of the newly added alanine, treat the resin with a 20% solution of piperidine in DMF.
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Perform this deprotection step for 5-20 minutes.
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Final Washing:
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Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine. The resin is now ready for the next coupling cycle.
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Cleavage from Resin and Purification
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Cleavage:
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Once the peptide synthesis is complete, the peptide is cleaved from the resin. A common cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
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The resin is treated with this cocktail for 2-3 hours.
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Precipitation and Purification:
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The cleavage mixture is filtered to remove the resin.
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The peptide is precipitated from the filtrate by adding cold diethyl ether.
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The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Analytical Characterization
The purity and identity of the final peptide containing the Ala-Pro motif should be confirmed using standard analytical techniques.
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RP-HPLC: To assess the purity of the synthesized peptide. A purity of >95% is often desired for research applications.
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Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the peptide, thereby verifying its identity.
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NMR Spectroscopy: Can be used for structural elucidation of the peptide, although it is more common for smaller peptides or for detailed conformational studies.
Stability and Storage
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Storage Conditions: Fmoc-Ala-Pro-OH should be stored in a well-closed container at 2°C to 8°C. Some suppliers recommend storage at -20°C for long-term stability.
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Chemical Stability: The compound is chemically stable and does not react with oxygen or light under recommended storage conditions. The Fmoc group is stable to acidic conditions but is readily cleaved by bases like piperidine.
Potential Impurities and Quality Control
It is important to be aware of potential impurities in Fmoc-amino acid derivatives. A known issue is the contamination with β-alanine derivatives, such as Fmoc-β-Ala-OH or Fmoc-β-Ala-Ala-OH. These impurities can lead to the formation of insertion mutants in the final peptide product. Therefore, it is crucial to source Fmoc-Ala-Pro-OH from reputable suppliers who provide a certificate of analysis detailing the purity and limits of such impurities.
